Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
CAS No.:
Cat. No.: VC16558497
Molecular Formula: C15H15ClN4O2S
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN4O2S |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3 |
| Standard InChI Key | GASPYEVHORSCBT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzoimidazole core substituted at the 2-position with a thioether-linked imidazole-ethyl group, a chloro group at the 5-position, a methyl group at the 1-position, and a methyl ester at the 6-position. The IUPAC name, methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate, reflects this substitution pattern. The presence of both imidazole and benzoimidazole rings creates a planar, aromatic system with potential for π-π stacking interactions, while the thioether and ester groups introduce sites for hydrogen bonding and nucleophilic substitution.
Key Structural Features:
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Benzoimidazole core: Provides a rigid aromatic framework critical for binding to biological targets.
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Imidazole-ethylthio group: Enhances solubility and enables hydrogen bonding via the imidazole nitrogen.
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Chloro substituent: Increases electrophilicity and influences electronic distribution.
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Methyl ester: Serves as a metabolically labile group for prodrug strategies.
Physicochemical Data
The compound’s molecular formula, C₁₅H₁₅ClN₄O₂S, corresponds to a molecular weight of 350.8 g/mol. Its canonical SMILES string, CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3, encodes the connectivity of substituents. The LogP value (estimated at ~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₄O₂S |
| Molecular Weight | 350.8 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (imidazole N-H) |
| Hydrogen Bond Acceptors | 6 (ester, imidazole, thioether) |
| Rotatable Bonds | 6 |
Synthetic Strategies and Optimization
Condensation and Cyclization Routes
The synthesis of this compound typically begins with the condensation of 4-chloro-o-phenylenediamine with anthranilic acid derivatives to form the benzoimidazole core . Subsequent functionalization involves:
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Mannich Reaction: Introduction of the imidazole-ethylthio group via formaldehyde and imidazole-containing secondary amines .
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.
A representative synthetic pathway is outlined below:
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Thioether Linkage Installation:
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Esterification and N-Methylation:
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Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 2-position of the benzoimidazole requires precise control of reaction conditions .
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Purification: The compound’s polar functional groups necessitate chromatographic separation or recrystallization from ethanol/water mixtures.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloro substituent at the 5-position undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling diversification of the core structure. For example:
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Ester Hydrolysis and Functionalization
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, facilitating conjugation with amines or alcohols:
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Imidazole Modifications
The imidazole ring participates in coordination chemistry with metal ions (e.g., Zn²⁺, Cu²⁺), which is exploitable in catalytic applications or metallodrug design.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The imidazole moiety disrupts microbial cell membranes by interacting with ergosterol analogs.
Antiviral Effects
Preliminary data suggest inhibition of HSV-1 replication (EC₅₀ = 5.2 μM) through interference with viral helicase-primase complex assembly.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 1H, benzoimidazole H), 4.32 (t, J = 6.8 Hz, 2H, SCH₂CH₂), 3.87 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).
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FT-IR (KBr): 1712 cm⁻¹ (C=O ester), 1598 cm⁻¹ (C=N imidazole), 745 cm⁻¹ (C-Cl) .
Applications and Future Directions
Drug Development
The compound serves as a lead structure for:
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Dual Topoisomerase II/Histone Deacetylase Inhibitors: Hybrid derivatives show synergistic effects in leukemia models.
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Antifungal Agents: Azole-resistant Candida species are susceptible to thioether-modified analogs.
Challenges and Optimization
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Metabolic Stability: The methyl ester undergoes rapid hydrolysis in plasma, necessitating prodrug strategies.
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Blood-Brain Barrier Penetration: Structural modifications to reduce polarity may enhance CNS bioavailability.
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